Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, common reaction partners, and the products it can form.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves detailing the safety measures that need to be taken when handling the compound, its toxicity, and any hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and behavior.
properties
CAS RN |
170111-28-1 |
---|---|
Product Name |
Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide |
Molecular Formula |
C28H37N3O5S |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m1/s1 |
InChI Key |
YUMYYTORLYHUFW-ZUDLOMHPSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |
SMILES |
CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LHVS; K-110717; K 110717; K110717; Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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